

Spectroscopic Data of 5-Alkoxy-Pyridine-2-Carbaldehydes: A Technical Guide

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Compound of Interest

Compound Name: 5-Isobutoxy-pyridine-2-carbaldehyde

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Disclaimer: Direct experimental spectroscopic data for **5-Isobutoxy-pyridine-2-carbaldehyde** is not readily available in public databases. This guide provides a detailed analysis of a closely related analogue, 5-methoxypyridine-3-carbaldehyde, to serve as a representative example of the spectroscopic characteristics of this class of compounds. The experimental protocols and analytical workflows described herein are standard for the structural elucidation of novel organic molecules.

Introduction

Pyridine-2-carbaldehyde derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity. The introduction of an alkoxy substituent at the 5-position can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. This technical guide presents a summary of the expected spectroscopic data for such compounds, using 5-methoxypyridine-3-carbaldehyde as a case study. The data is presented in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 5-methoxypyridine-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 5-methoxypyridine-3-carbaldehyde (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
10.09	s	-	H-C(O) (aldehyde)
8.65	d	0.9	Pyridine H-2
8.54	d	3.1	Pyridine H-6
7.60	dd	5.1, 1.5	Pyridine H-4
3.83 (implied)	s	-	-OCH ₃

Table 2: ¹³C NMR Data for 5-methoxypyridine-3-carbaldehyde (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
190.6	C=O (aldehyde)
156.2	Pyridine C-5
145.1	Pyridine C-2
144.8	Pyridine C-6
132.0	Pyridine C-3
116.3	Pyridine C-4
55.7	-OCH ₃

Note: The assignment of proton and carbon signals is based on established chemical shift ranges and coupling patterns for substituted pyridines.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for a Representative Alkoxy-Pyridine-Carbaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic, -OCH ₃)
~2820, ~2720	Weak	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium-Strong	C=C/C=N stretch (pyridine ring)
~1250	Strong	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 5-methoxypyridine-3-carbaldehyde

m/z Value	Interpretation
137.14	[M] ⁺ (Molecular Ion)
108	[M-CHO] ⁺
78	[Pyridine] ⁺ fragment

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.^{[1][2]} The tube is then placed in the NMR spectrometer.

For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single peaks for each unique

carbon atom.[3] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[5][6]

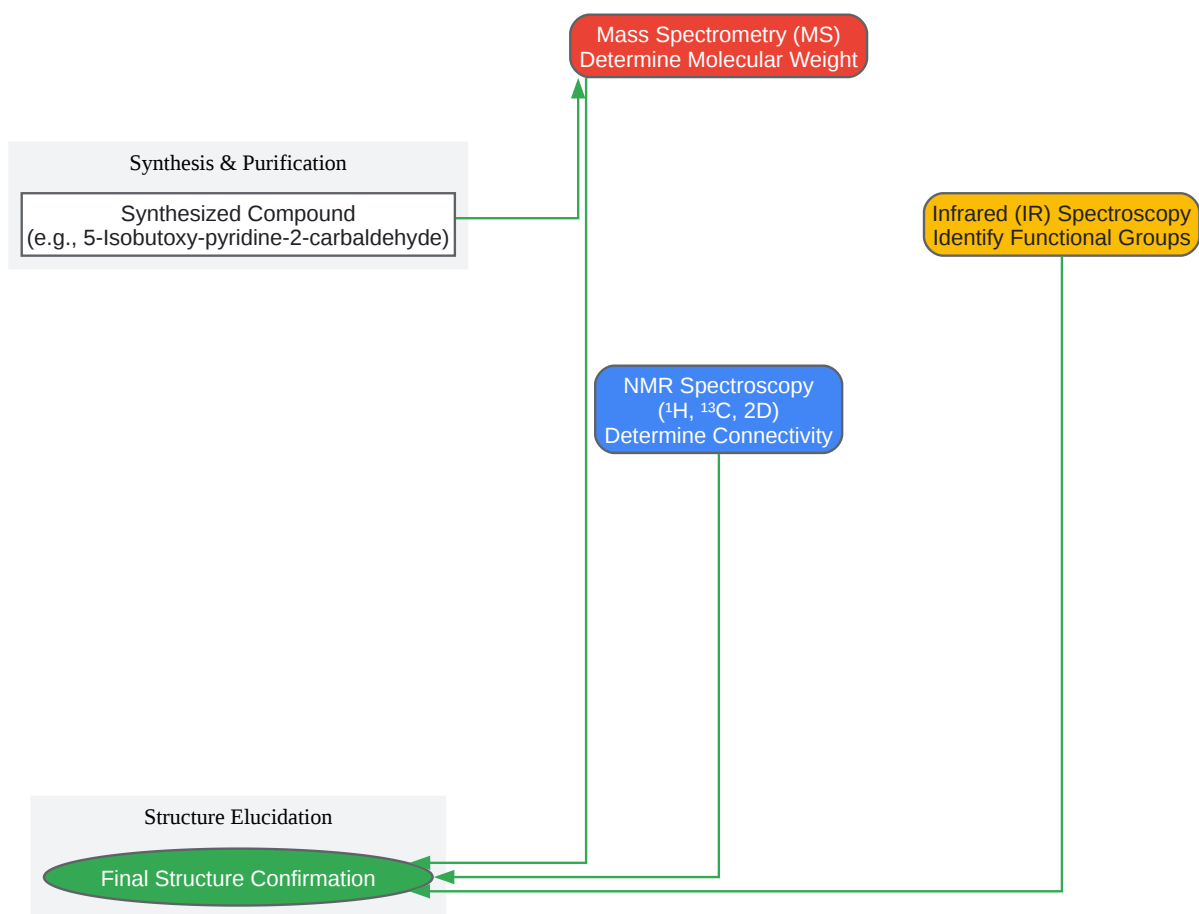
For liquid samples, a drop is placed between two salt plates. The sample is then placed in the spectrometer's sample holder and the spectrum is acquired.[6] The spectrum is typically recorded over a range of 4000-400 cm^{-1} . [7]

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[8] The solution is then introduced into the mass spectrometer. Electron ionization (EI) is a common method for small organic molecules, where the sample is bombarded with high-energy electrons to generate a molecular ion and characteristic fragment ions.[9][10] The ions are then separated by their mass-to-charge (m/z) ratio and detected.

Analytical Workflow

The structural elucidation of a novel compound like **5-Isobutoxy-pyridine-2-carbaldehyde** follows a logical progression of spectroscopic analyses.



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Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the typical workflow for the structural characterization of a synthesized organic compound. Mass spectrometry is first used to determine the molecular weight. Infrared spectroscopy then provides information about the functional groups present. Finally, Nuclear Magnetic Resonance spectroscopy is used to determine the precise connectivity of the atoms, leading to the final structure confirmation.

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